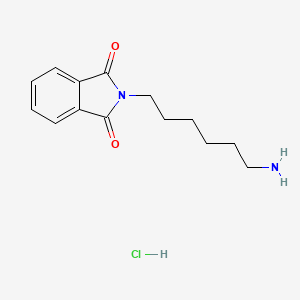
2-Bromo-6-(difluoromethyl)-3,4-difluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(difluoromethyl)-3,4-difluorophenol is a fluorinated aromatic compound with the molecular formula C7H3BrF3O. This compound is characterized by the presence of bromine, difluoromethyl, and difluorophenol groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(difluoromethyl)-3,4-difluorophenol typically involves the bromination of a difluoromethyl-substituted phenol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective bromination.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-(difluoromethyl)-3,4-difluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The difluoromethyl group can be reduced to form difluoromethyl-substituted benzene derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea are commonly used in substitution reactions. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 2-amino-6-(difluoromethyl)-3,4-difluorophenol and 2-thio-6-(difluoromethyl)-3,4-difluorophenol.
Oxidation Reactions: Products include 2-bromo-6-(difluoromethyl)-3,4-difluoroquinone.
Reduction Reactions: Products include 2-bromo-6-(difluoromethyl)-3,4-difluorobenzene.
Aplicaciones Científicas De Investigación
2-Bromo-6-(difluoromethyl)-3,4-difluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the design of fluorinated analogs of biologically active molecules. These analogs are studied for their potential as enzyme inhibitors or receptor ligands.
Medicine: Research into the compound’s potential as a pharmaceutical intermediate is ongoing. Its fluorinated structure may enhance the metabolic stability and bioavailability of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials, including agrochemicals and advanced polymers.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-(difluoromethyl)-3,4-difluorophenol depends on its specific application. In chemical reactions, the bromine atom and difluoromethyl group play key roles in determining the compound’s reactivity and selectivity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
Molecular Targets and Pathways
Enzyme Inhibition: The compound may act as an inhibitor of enzymes that interact with phenolic substrates. The presence of fluorine atoms can enhance binding affinity and selectivity.
Receptor Binding: The compound’s structure allows it to interact with specific receptors in biological systems, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-6-(trifluoromethyl)phenol
- 2-Bromo-6-(difluoromethyl)pyridine
- 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
Uniqueness
2-Bromo-6-(difluoromethyl)-3,4-difluorophenol is unique due to the presence of both difluoromethyl and difluorophenol groups on the same aromatic ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various research and industrial applications. The compound’s fluorinated structure also enhances its stability and reactivity compared to non-fluorinated analogs.
Propiedades
Fórmula molecular |
C7H3BrF4O |
|---|---|
Peso molecular |
259.00 g/mol |
Nombre IUPAC |
2-bromo-6-(difluoromethyl)-3,4-difluorophenol |
InChI |
InChI=1S/C7H3BrF4O/c8-4-5(10)3(9)1-2(6(4)13)7(11)12/h1,7,13H |
Clave InChI |
XWEORKRSDRJKLF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)F)Br)O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,3'-Dibromo-9,9'-spirobi[fluorene]](/img/structure/B13039637.png)
![5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13039641.png)






![8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline](/img/structure/B13039701.png)

![3-bromo-6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13039703.png)
